N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide
Description
The study of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide is situated within the broader context of developing advanced chemical scaffolds that can serve as foundational structures for new therapeutic agents. The inherent properties of its constituent parts—an aminomethylphenyl group, a flexible phenoxybutanamide core, and a crucial amide linkage—make it a compelling candidate for systematic investigation.
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all pharmaceutical products. amrita.edu Its prevalence is due to its high chemical stability, planarity, and the presence of both hydrogen-bond donor and acceptor sites, which facilitate molecular recognition at biological targets. amrita.edu Amide-containing scaffolds are integral to a vast array of clinically significant drugs, ranging from simple analgesics to complex antibiotics. amrita.edu
The N-phenylamide Core: This central feature provides a rigid and planar unit that can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological macromolecules.
The Phenoxybutyl Group: The ether linkage and the four-carbon chain introduce a degree of conformational flexibility. This allows the molecule to adopt various spatial arrangements, potentially enabling it to fit into diverse binding pockets of proteins and enzymes.
The Aminomethylphenyl Moiety: The primary amine group introduces a basic center that can be protonated at physiological pH. This feature can be crucial for forming salt bridges with acidic residues in biological targets and can also influence the compound's solubility and pharmacokinetic properties.
The combination of these structural motifs within a single molecule results in a scaffold that is both conformationally adaptable and capable of engaging in a variety of intermolecular interactions. This versatility is a hallmark of advanced chemical scaffolds and provides a strong basis for its exploration in drug discovery programs.
The academic investigation into this compound is driven by the established biological significance of its constituent chemical functionalities. Numerous compounds containing similar structural elements have demonstrated a wide range of therapeutic activities.
For instance, the N-phenylamide motif is a common feature in many biologically active compounds, including enzyme inhibitors and receptor modulators. The aminomethylphenyl group is also a known pharmacophore present in various therapeutic agents. The rationale for a detailed study of this specific compound is therefore based on the principle of molecular hybridization, where known bioactive fragments are combined to create a novel molecule with potentially enhanced or unique biological properties.
A systematic investigation would aim to elucidate the structure-activity relationships (SAR) of this scaffold. By synthesizing and evaluating a library of analogues with modifications at the aromatic rings and the aliphatic linker, researchers can map the chemical space around this scaffold to identify key structural features that govern its biological activity.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.35 g/mol |
| Topological Polar Surface Area | 55.12 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP | 2.85 |
Note: These values are computationally predicted and serve as a baseline for experimental validation.
While specific research on this compound is still in its nascent stages, the broader field of amide-containing scaffolds provides a clear roadmap for future investigations.
Current and Future Research Directions:
Synthesis and Characterization: The primary focus is on the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This involves standard amide bond formation reactions, such as the coupling of 4-phenoxybutanoic acid with 4-(aminomethyl)aniline. Subsequent research would involve thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Biological Screening: A crucial trajectory is the comprehensive biological evaluation of the compound. This would involve screening against a wide panel of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify any potential therapeutic applications. The structural similarity to known inhibitors of certain enzymes makes these promising starting points.
Analogue Synthesis and SAR Studies: As initial biological data becomes available, the synthesis of a focused library of analogues will be essential to establish clear structure-activity relationships. This will guide the optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
Computational Modeling: In silico studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of this compound with various biological targets. This can help in prioritizing synthetic efforts and in the rational design of more potent analogues.
Unexplored Dimensions:
Material Science Applications: The ability of the amide and amine functionalities to participate in hydrogen bonding suggests that this scaffold could be explored as a building block for novel supramolecular assemblies or polymers with unique material properties.
Coordination Chemistry: The presence of multiple potential coordination sites (the amide oxygen, the ether oxygen, and the amine nitrogen) makes this compound an interesting ligand for the synthesis of novel metal complexes. These complexes could have applications in catalysis or as imaging agents.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-13-14-8-10-15(11-9-14)19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMJREKGYGAGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Aminomethyl Phenyl 4 Phenoxybutanamide
Established Synthetic Routes to the Core N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide Scaffold
The most direct and established synthetic strategy for this compound involves a convergent approach. This methodology hinges on the preparation of two key precursors: 4-phenoxybutanoic acid and a protected form of 4-(aminomethyl)aniline. These intermediates are then coupled to form an amide bond, followed by a deprotection step to yield the final product.
Analysis of Key Reaction Pathways and Precursor Chemistry
The synthesis can be logically dissected into three main stages: the formation of the ether linkage in 4-phenoxybutanoic acid, the amide bond formation, and the final deprotection of the aminomethyl group.
Synthesis of 4-Phenoxybutanoic Acid:
A common and effective method for the synthesis of 4-phenoxybutanoic acid is the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific case, phenol (B47542) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide is then reacted with a 4-halobutanoic acid derivative, typically ethyl 4-bromobutanoate or a similar ester. The ester is subsequently hydrolyzed to yield the desired 4-phenoxybutanoic acid.
An alternative approach involves the reaction of phenol with gamma-butyrolactone (B3396035) in the presence of a base. This method offers a more direct route to the carboxylic acid, avoiding the need for a separate hydrolysis step.
Key Precursors and Reagents for 4-Phenoxybutanoic Acid Synthesis:
| Precursor/Reagent | Role |
| Phenol | Aryl source for the ether linkage |
| Ethyl 4-bromobutanoate | Alkylating agent |
| Gamma-butyrolactone | Alternative alkylating agent |
| Sodium Hydroxide / Potassium Carbonate | Base for deprotonation of phenol |
| Acetone / DMF | Reaction solvent |
Synthesis of the Protected Amine Precursor:
The aniline (B41778) portion of the target molecule, 4-(aminomethyl)aniline, possesses two amino groups with differing reactivity. To ensure selective amide bond formation at the aniline nitrogen, the more nucleophilic benzylic amine must be protected. A widely used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The required precursor, 4-[(N-Boc)aminomethyl]aniline, is commercially available, simplifying this stage of the synthesis. biosynth.comsigmaaldrich.comechemi.com
Amide Bond Formation:
The central step in the synthesis of the this compound scaffold is the formation of the amide bond between 4-phenoxybutanoic acid and 4-[(N-Boc)aminomethyl]aniline. A variety of coupling agents can be employed for this transformation. One of the most common and efficient methods involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govcommonorganicchemistry.com The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester subsequently reacts with the aniline to form the desired amide bond, minimizing side reactions and racemization if chiral centers were present. luxembourg-bio.com
Deprotection:
The final step is the removal of the Boc protecting group from the benzylic amine. This is typically achieved under acidic conditions. mdpi.comresearchgate.netrsc.org A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) is commonly used. Alternatively, a solution of hydrogen chloride in an organic solvent such as dioxane or methanol (B129727) can be employed. The reaction is generally clean and proceeds at room temperature, yielding the hydrochloride salt of the final product, which can be neutralized to obtain the free amine.
Methodological Optimizations for Enhanced Yield and Purity
Optimization of 4-Phenoxybutanoic Acid Synthesis:
In the Williamson ether synthesis, the choice of solvent and base can significantly impact the reaction rate and yield. The use of a polar aprotic solvent, such as dimethylformamide (DMF), can accelerate the SN2 reaction. Additionally, the use of a stronger base, like sodium hydride, can ensure complete deprotonation of phenol, leading to a more efficient reaction. However, safety and cost considerations must be taken into account. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction in a biphasic system, which can simplify the work-up procedure. utahtech.edu
Optimization of Amide Coupling:
The conditions for the EDC/HOBt coupling reaction can be fine-tuned. The reaction is often performed in an aprotic solvent such as DMF or DCM. The addition of a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), can be beneficial to neutralize the hydrochloride salt of EDC and the amine precursor, if applicable. The reaction temperature is typically maintained at 0 °C initially and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.
Purification Strategies:
Purification of the intermediates and the final product is crucial for obtaining a high-purity compound. Column chromatography is a common method for purifying the protected amide intermediate. The final product, after deprotection, can often be purified by recrystallization or by precipitation as its salt, followed by neutralization and extraction.
Development of Novel Synthetic Approaches
While the established route is reliable, the development of novel synthetic approaches could offer advantages in terms of efficiency, cost-effectiveness, and environmental impact.
Stereoselective Synthesis Strategies (if applicable)
The core structure of this compound is achiral. Therefore, stereoselective synthesis strategies are not directly applicable to the synthesis of the parent compound. However, should chiral derivatives be desired, for instance, by introducing substituents on the phenoxy or phenyl rings, or on the butanamide chain, stereoselective methods would become highly relevant.
Exploration of Alternative Coupling and Functionalization Procedures
Alternative methods for amide bond formation could be explored. For example, the conversion of 4-phenoxybutanoic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 4-[(N-Boc)aminomethyl]aniline, is a classic and effective method. This approach avoids the need for coupling agents but requires careful handling of the reactive acyl chloride.
Another avenue for exploration is the use of solid-phase synthesis techniques. The protected amine precursor could be anchored to a solid support, and the subsequent acylation and deprotection steps could be carried out in a sequential manner. This would facilitate purification, as excess reagents and byproducts could be simply washed away.
Targeted Functional Group Interconversions and Derivatization
The this compound scaffold possesses several functional groups that can be subjected to targeted interconversions and derivatization to create a library of related compounds.
Derivatization of the Primary Amine:
The primary aminomethyl group is a key site for derivatization. It can undergo a wide range of reactions, including:
Acylation: Reaction with various acyl chlorides or anhydrides to introduce different acyl groups.
Alkylation: Reaction with alkyl halides to introduce one or two alkyl substituents.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Derivatization of the Aromatic Rings:
Both the phenyl and phenoxy rings are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The positions of substitution will be directed by the existing substituents. These modifications can be used to introduce a variety of functional groups that can further alter the properties of the molecule.
Modification of the Amide Linkage:
While the amide bond itself is generally stable, it can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride. This would provide access to a different class of compounds with a flexible diamine linker.
The following table summarizes some potential derivatization reactions:
| Functional Group | Reaction Type | Reagents | Potential Product |
| Primary Amine | Acylation | Acetyl chloride | N-acetyl derivative |
| Primary Amine | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl derivative |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Phenoxy Ring | Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |
Modifications of the Phenoxy and Butanamide Moieties
The phenoxy and butanamide portions of the molecule offer additional sites for chemical modification, enabling the synthesis of a diverse range of analogs with varied electronic and steric properties.
Phenoxy Moiety Modifications: The phenoxy ring can be functionalized through various synthetic strategies. A common approach involves starting with a substituted phenol in a Williamson ether synthesis with a suitable 4-halobutanoate ester, followed by amidation. jk-sci.commasterorganicchemistry.comorganicchemistrytutor.comchem-station.comyoutube.com This allows for the introduction of a wide range of substituents on the phenoxy ring.
Alternatively, palladium-catalyzed cross-coupling reactions can be employed on a precursor such as N-[4-(aminomethyl)phenyl]-4-(4-halophenoxy)butanamide. wikipedia.org
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This enables the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the phenoxy ring.
Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgnih.govlibretexts.orgnih.gov This introduces alkynyl substituents, which can serve as handles for further synthetic transformations.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.govresearchgate.net This allows for the introduction of a wide variety of amino groups, including alkylamines, arylamines, and heterocycles. nih.gov
Butanamide Moiety Modifications: The butanamide linker can be modified by varying the length of the alkyl chain or by introducing substituents. This can be achieved by starting with different ω-phenoxyalkanoic acids in the amide coupling reaction. For instance, using 3-phenoxypropanoic acid or 5-phenoxypentanoic acid would result in analogs with shorter or longer linkers, respectively.
Table 2: Examples of Phenoxy Moiety Modification via Cross-Coupling Reactions
| Precursor | Coupling Partner | Reaction Type | Product |
| N-[4-(aminomethyl)phenyl]-4-(4-bromophenoxy)butanamide | Phenylboronic acid | Suzuki-Miyaura | N-[4-(aminomethyl)phenyl]-4-(biphenyl-4-yloxy)butanamide |
| N-[4-(aminomethyl)phenyl]-4-(4-bromophenoxy)butanamide | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | N-[4-(aminomethyl)phenyl]-4-(4'-methoxybiphenyl-4-yloxy)butanamide |
| N-[4-(aminomethyl)phenyl]-4-(4-iodophenoxy)butanamide | Phenylacetylene | Sonogashira | N-[4-(aminomethyl)phenyl]-4-(4-(phenylethynyl)phenoxy)butanamide |
| N-[4-(aminomethyl)phenyl]-4-(4-iodophenoxy)butanamide | Trimethylsilylacetylene | Sonogashira | N-[4-(aminomethyl)phenyl]-4-(4-((trimethylsilyl)ethynyl)phenoxy)butanamide |
| N-[4-(aminomethyl)phenyl]-4-(4-bromophenoxy)butanamide | Morpholine | Buchwald-Hartwig | N-[4-(aminomethyl)phenyl]-4-(4-(morpholin-4-yl)phenoxy)butanamide |
| N-[4-(aminomethyl)phenyl]-4-(4-bromophenoxy)butanamide | Aniline | Buchwald-Hartwig | N-[4-(aminomethyl)phenyl]-4-(4-(phenylamino)phenoxy)butanamide |
Synthesis of Structural Analogs for Comprehensive Research Screening
The synthetic methodologies described in the previous sections provide a powerful toolkit for the generation of a diverse library of structural analogs of this compound. By systematically varying the substituents on the aminomethyl group, the phenoxy ring, and the length of the butanamide linker, a wide range of compounds can be prepared for comprehensive research screening.
For example, a focused library could be synthesized to explore the structure-activity relationships (SAR) of the aminomethyl group. A series of analogs could be prepared via reductive amination of 4-(4-phenoxybutanamido)benzaldehyde with a diverse set of amines, including aliphatic, aromatic, and heterocyclic amines. Similarly, a library of N-acyl derivatives could be generated by reacting this compound with a variety of acyl chlorides or anhydrides.
To probe the importance of the phenoxy moiety, a library of analogs with different substituents on the phenoxy ring can be synthesized. This can be achieved by employing a range of substituted phenols in the initial Williamson ether synthesis or by utilizing various boronic acids, alkynes, and amines in palladium-catalyzed cross-coupling reactions on a halogenated precursor.
Furthermore, the length of the butanamide linker can be systematically varied to investigate its impact on biological activity. Analogs with shorter (propanamide) or longer (pentanamide, hexanamide) linkers can be synthesized by using the corresponding ω-phenoxyalkanoic acids in the amide coupling step. The combination of these modifications allows for a thorough exploration of the chemical space around the parent molecule, which is crucial for identifying key structural features that govern its biological properties.
Advancements in Sustainable Synthesis for this compound
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. For the synthesis of this compound and its analogs, several green chemistry approaches can be envisioned and are being actively researched.
Catalytic Amide Bond Formation: Traditional methods for amide bond formation often rely on stoichiometric amounts of coupling reagents, which generate significant waste. rug.nl Catalytic methods for direct amidation of carboxylic acids and amines are highly desirable. Boronic acid catalysts have emerged as promising alternatives, enabling amide bond formation with the generation of water as the only byproduct. researchgate.netucl.ac.uknih.govsigmaaldrich.comscispace.com The application of such catalysts to the synthesis of this compound would significantly improve the sustainability of the process.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. rug.nlacs.orgnih.govrsc.org Lipases, for example, can be used to catalyze the formation of amide bonds under mild conditions. rsc.org The use of immobilized enzymes can further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse. The enzymatic synthesis of the amide bond in this compound could offer a greener route to this compound. rug.nlacs.org
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. The synthesis of this compound and its analogs could be adapted to a flow chemistry platform, leading to a more efficient and sustainable manufacturing process.
Molecular Interactions and Mechanistic Elucidation of N 4 Aminomethyl Phenyl 4 Phenoxybutanamide
Identification and Characterization of Putative Molecular Targets In Vitro
Currently, there are no publicly available studies that have identified or characterized putative molecular targets for N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide.
Enzymatic Inhibition/Activation Studies using Purified Systems
No data from enzymatic inhibition or activation studies using purified enzyme systems for this compound have been found in the scientific literature. Such studies would be essential to determine if this compound acts as an inhibitor or activator of specific enzymes, and to quantify its potency (e.g., IC50 or EC50 values).
Ligand Binding Profile Characterization with Recombinant Receptors
There is no available information from ligand binding assays to characterize the affinity of this compound for any recombinant receptors. These studies would typically involve radioligand binding assays or other techniques to determine the binding constant (Ki or Kd) of the compound for a panel of receptors.
Modulation of Protein-Protein Interactions in Cell-Free Systems
No research has been published detailing the effects of this compound on protein-protein interactions in cell-free systems. Techniques such as co-immunoprecipitation, pull-down assays, or fluorescence resonance energy transfer (FRET) would be necessary to investigate such modulatory effects.
Biophysical Characterization of this compound-Target Complexes
As no molecular targets have been identified, there are no biophysical characterization studies of this compound complexed with a target protein.
Spectroscopic Techniques for Binding Affinity Determination
Without an identified target, no spectroscopic studies (e.g., fluorescence spectroscopy, surface plasmon resonance) have been performed to determine the binding affinity of this compound.
Calorimetric Analysis of Interaction Thermodynamics
Similarly, there are no calorimetric data, such as from isothermal titration calorimetry (ITC), available to describe the thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy) of the binding interaction between this compound and a potential molecular target.
Structural Determination of Ligand-Target Adducts
There is no publicly available data from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy that elucidates the three-dimensional structure of this compound bound to a biological target. Such studies are crucial for understanding the precise molecular interactions that govern the compound's activity. Without this structural information, the specific binding mode, key amino acid contacts, and conformational changes upon binding remain unknown.
Cellular Pathway Modulation Studies In Vitro
Investigation of Downstream Signaling Cascades in Defined Cell Lines
No in vitro studies investigating the effect of this compound on downstream signaling cascades in any defined cell lines have been reported in the scientific literature. Consequently, there is no information on which signaling pathways this compound might modulate, such as phosphorylation events, activation or inhibition of kinases, or changes in the levels of second messengers.
Analysis of Influence on Specific Cellular Processes
Similarly, there is a lack of research analyzing the influence of this compound on specific cellular processes. Studies detailing its effects on protein expression levels, cellular localization of specific proteins, or other cellular functions like apoptosis, proliferation, or differentiation are not available.
Role of this compound as a Chemical Biology Probe
The potential of this compound as a chemical biology probe to investigate biological systems has not been explored. There are no published reports of this compound being used as a tool to study the function of a specific protein or pathway.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Rational Design Principles for N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide Derivatives
The rational design of derivatives of this compound is guided by established medicinal chemistry principles aimed at improving interactions with biological targets. mdpi.com The core structure of this compound presents multiple opportunities for chemical modification to enhance biological activity.
The aminomethyl group is a key feature, likely involved in hydrogen bonding or ionic interactions with the target protein. Modifications to this group can significantly alter the compound's activity. For instance, acylation or alkylation of the amino group can modulate its basicity and hydrogen bonding capacity.
The central amide linkage is crucial for structural rigidity and can participate in hydrogen bonding with the biological target. Altering the amide bond, for example, by replacing it with a more stable bioisostere, could impact the compound's metabolic stability and conformational preferences.
The phenoxy group at one end of the molecule can engage in hydrophobic or pi-stacking interactions. Substitutions on this phenyl ring with electron-donating or electron-withdrawing groups can influence these interactions and thereby affect the binding affinity. For instance, butanamides with electron-withdrawing groups like chloro or fluoro have shown notable activity in some contexts. nih.gov
The following table outlines potential modifications and their predicted impact on molecular interactions:
| Modification Site | Type of Modification | Predicted Impact on Molecular Interactions |
| Aminomethyl Group | N-alkylation | May decrease hydrogen bonding capacity but increase hydrophobic interactions. |
| Aminomethyl Group | N-acetylation | Neutralizes the positive charge, potentially altering ionic interactions. |
| Phenyl Ring (aminomethyl side) | Substitution | Can influence electronic properties and interactions with the target. |
| Amide Linkage | Replacement with ester | Alters hydrogen bonding capabilities and metabolic stability. |
| Phenoxy Group | Substitution on phenyl ring | Modifies hydrophobic and electronic interactions. |
| Butanamide Chain | Altering length | Can optimize the distance between key interacting groups. |
While this compound itself is achiral, the introduction of substituents on the butanamide chain or the phenyl rings can create chiral centers. The stereochemistry of these derivatives can have a profound impact on their biological activity and selectivity. Different enantiomers or diastereomers may exhibit varied affinities for the target due to the three-dimensional nature of the binding site. For example, in other molecular contexts, specific enantiomers have been shown to be significantly more potent inhibitors of their targets. nih.gov
The conformational flexibility of this compound and its derivatives is a critical determinant of their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. pharmacophorejournal.com Understanding the preferred low-energy conformations is essential for designing analogs that can readily adopt the bioactive conformation required for binding to the target. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational molecular mechanics can be employed to analyze the conformational preferences of these molecules. nih.govresearchgate.net The goal is to design more rigid analogs that are pre-organized in the bioactive conformation, which can lead to enhanced activity.
Elucidation of Key Pharmacophoric Elements
A pharmacophore model for this compound derivatives would highlight the essential structural features required for biological activity. unina.it Based on its structure, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor/acceptor feature from the amide linkage.
A positive ionizable feature from the aminomethyl group.
An aromatic/hydrophobic feature from the phenyl ring.
Another aromatic/hydrophobic feature from the phenoxy group.
The spatial arrangement of these features is critical for effective interaction with the target. nih.gov The development of a robust pharmacophore model can guide the design of new derivatives with improved activity. unina.it
Quantitative Correlation of Structural Features with Molecular Activities
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural properties of this compound derivatives and their biological activities. nih.gov By analyzing a series of analogs with varying substituents, QSAR models can predict the activity of novel compounds. nih.gov Descriptors used in such models could include physicochemical properties like logP, molar refractivity, and electronic parameters.
The following table illustrates a hypothetical QSAR dataset for a series of derivatives:
| Derivative | LogP | Molar Refractivity | Electronic Parameter (Hammett) | Predicted Activity (IC50, µM) |
| Parent Compound | 3.5 | 95.0 | 0.00 | 5.2 |
| 4'-Chloro-phenoxy | 4.2 | 100.1 | 0.23 | 2.8 |
| 4'-Methoxy-phenoxy | 3.4 | 97.8 | -0.27 | 7.5 |
| N-Methyl-aminomethyl | 3.8 | 99.5 | 0.00 | 4.1 |
| 3'-Fluoro-phenoxy | 3.7 | 95.5 | 0.34 | 3.5 |
Integration of Computational and Machine Learning Approaches in SAR/SPR Studies
Computational and machine learning methods are increasingly being integrated into SAR and SPR studies to accelerate the drug discovery process. nih.gov Molecular docking simulations can be used to predict the binding modes of this compound derivatives within the active site of a target protein. nih.gov This can provide insights into the key interactions driving binding affinity.
Machine learning algorithms can be trained on existing SAR data to build predictive models for the activity and properties of new, untested compounds. nih.gov These models can help prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.gov
Computational and Theoretical Chemistry Studies of N 4 Aminomethyl Phenyl 4 Phenoxybutanamide
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com This method is crucial for identifying potential biological targets for a ligand and understanding the specifics of its binding interaction at the atomic level. dromicslabs.comnih.gov For N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide, docking simulations would be employed to screen its structure against a library of known protein targets, such as enzymes or receptors implicated in disease.
The primary output of a docking simulation is a scoring function, which estimates the binding affinity between the ligand and the target. A lower docking score typically indicates a more favorable binding interaction. Beyond just target identification, these simulations provide a detailed analysis of the binding mode, revealing key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the compound and the amino acid residues of the protein's active site. This information is fundamental for understanding the basis of molecular recognition. rsc.org
Hypothetical Docking Results for this compound:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -9.8 | Lys72, Asp184 | Hydrogen Bond |
| Leu172, Val80 | Hydrophobic | ||
| Protease B | -8.5 | Gly143, Ser195 | Hydrogen Bond |
| Trp215 | Pi-Pi Stacking | ||
| GPCR C | -7.9 | Asn110, Tyr308 | Hydrogen Bond |
| Phe193, Ile204 | Hydrophobic |
Molecular Dynamics Simulations of this compound-Target Systems
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. iaanalysis.comazolifesciences.com By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of binding free energy. mdpi.comnih.gov
An MD simulation of the this compound-target complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds. acs.org Key analyses from these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. These simulations can confirm if the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. nih.gov
Hypothetical MD Simulation Parameters and Results:
| Parameter | Value/Observation |
| Simulation Time | 200 nanoseconds |
| System | Complex in water box with ions |
| Average RMSD of Complex | 1.5 Å (indicating stability) |
| Average RMSF of Ligand | 0.8 Å (indicating low flexibility in the binding pocket) |
| Key Hydrogen Bonds | Maintained >90% of simulation time |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanics (QM) provides the most accurate description of molecular systems by focusing on their electronic structure. substack.com Methods like Density Functional Theory (DFT) can be used to calculate a variety of properties for this compound that are inaccessible to classical molecular mechanics. mdpi.comnih.gov
These calculations can determine the molecule's optimal 3D geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which are crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions. nih.gov
Hypothetical Quantum Mechanical Properties of this compound:
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 Debye | Measures overall polarity |
| Most Negative MEP | Carbonyl Oxygen, Phenoxy Oxygen | Sites for electrophilic attack/H-bonding |
| Most Positive MEP | Aminomethyl group protons | Sites for nucleophilic attack/H-bonding |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arresearchgate.netwikipedia.org These models are powerful tools for predicting the activity of newly designed compounds before they are synthesized. imist.mameilerlab.org
To build a QSAR model for this compound, a dataset of its structural analogues with experimentally measured biological activities would be required. From the 2D or 3D structures of these molecules, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to create an equation that correlates a selection of these descriptors with the observed activity.
Hypothetical QSAR Model for Analogues: A hypothetical QSAR equation might look like: pIC50 = 0.65 * logP - 0.21 * TPSA + 0.05 * NumRotBonds + 2.5
| Compound | logP | TPSA (Ų) | NumRotBonds | Experimental pIC50 | Predicted pIC50 |
| Analogue 1 | 2.8 | 65.3 | 7 | 3.2 | 3.1 |
| Analogue 2 | 3.1 | 65.3 | 8 | 3.5 | 3.4 |
| Analogue 3 | 3.5 | 75.1 | 7 | 3.1 | 3.0 |
| Analogue 4 | 2.5 | 55.1 | 6 | 2.8 | 2.8 |
De Novo Design Strategies Informed by the this compound Scaffold
De novo drug design refers to the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a biological target. nih.govfrontiersin.orgijpsonline.com The core structure, or scaffold, of this compound can serve as an excellent starting point for these strategies.
In a structure-based de novo design approach, the scaffold of this compound would be placed within the target's active site. Computational algorithms can then either "grow" new functional groups from specific points on the scaffold or "link" different molecular fragments to it. pharmafeatures.com The goal is to design new molecules that make more optimal interactions with the binding site, potentially leading to higher affinity and selectivity. ethz.ch These computationally designed molecules can then be prioritized for synthesis and experimental testing.
Hypothetical Molecules Designed from the this compound Scaffold:
| Designed Molecule | Modification from Original Scaffold | Predicted Improvement |
| Design A | Addition of a hydroxyl group to the phenoxy ring | Forms a new hydrogen bond with Ser225 |
| Design B | Replacement of the phenyl ring with a pyridine (B92270) ring | Improved polarity and potential for new interactions |
| Design C | Extension of the butyl chain to a pentyl chain | Fills a deeper hydrophobic pocket in the active site |
Advanced Analytical Methodologies for N 4 Aminomethyl Phenyl 4 Phenoxybutanamide Research
Chromatographic Techniques for Research Applications (e.g., synthesis monitoring, in vitro sample analysis)
Chromatographic methods are indispensable for separating N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide from starting materials, byproducts, or complex biological components.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and wide applicability to non-volatile compounds. A reverse-phase HPLC (RP-HPLC) method is typically developed for purity assessment and quantification. The method leverages the compound's moderate polarity, arising from its aromatic rings and polar amine and amide functional groups.
Method development involves the systematic optimization of several key parameters to achieve efficient separation and sharp peak shapes. A C18 stationary phase is commonly chosen for its hydrophobic characteristics, which provide effective retention for the phenyl and phenoxy moieties of the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the target compound while separating it from more or less polar impurities. The inclusion of a modifier like formic acid in the mobile phase can improve peak shape and is essential for compatibility with mass spectrometry detection. researchgate.netthermofisher.cn Detection is typically performed using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm).
For synthesis monitoring, HPLC analysis allows researchers to track the consumption of reactants and the formation of the product over time. In in vitro sample analysis, a validated HPLC method can quantify the compound in various biological media following a suitable sample extraction procedure. nih.gov
Table 1: Representative HPLC Method Parameters for this compound Analysis
Parameter Condition Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection UV at 254 nm
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound, confirming that the correct molecule has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum , distinct signals are expected for each unique proton. The aromatic protons on the two different phenyl rings would appear in the downfield region (~6.8-7.5 ppm). The protons of the aminomethyl group (-CH₂-NH₂) would likely appear around 3.8-4.0 ppm, while the protons of the butyl chain would resonate at different chemical shifts depending on their proximity to the electronegative oxygen and amide groups. The N-H protons of the amide and amine groups would appear as broad signals whose chemical shifts are concentration-dependent. libretexts.org
The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon of the amide would be significantly downfield (~170 ppm), while the aromatic carbons would resonate in the ~115-160 ppm range. The aliphatic carbons of the butyl chain and the aminomethyl group would appear in the upfield region (~20-70 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity Amide N-H 8.0 - 8.5 Broad Singlet Aromatic C-H (phenylamide) 7.1 - 7.5 Multiplet (AA'BB' system) Aromatic C-H (phenoxy) 6.8 - 7.3 Multiplet -O-CH₂- ~4.0 Triplet -CH₂-NH₂ ~3.8 Singlet -C(=O)-CH₂- ~2.4 Triplet -CH₂-CH₂-CH₂- ~2.1 Multiplet (Quintet) -NH₂ 1.5 - 2.5 Broad Singlet
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be expected to show distinct absorption bands corresponding to N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the secondary amide (one band around 3300 cm⁻¹). libretexts.org A strong C=O stretch for the amide group would be prominent around 1650 cm⁻¹. Other key signals include the C-O-C stretch of the ether linkage (~1240 cm⁻¹) and various C-H and C=C stretching and bending vibrations from the aromatic rings. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound contains two aromatic rings, which act as chromophores. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λ_max) in the UV region (around 200-300 nm) corresponding to π→π* transitions within the phenyl and phenoxy groups.
Mass Spectrometry Applications in Research (e.g., fragment analysis, in vitro metabolic studies)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural features of a molecule. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and quantification.
For structural confirmation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.
Fragment Analysis : In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the most labile bonds. libretexts.orgdummies.com Key fragmentations would include:
Amide Bond Cleavage : Cleavage of the C-N bond in the amide linkage is a common fragmentation pathway, leading to the formation of characteristic acylium ions. unl.ptnih.gov
Benzylic Cleavage : Fission of the bond between the phenyl ring and the aminomethyl carbon would result in a stable tropylium-type ion.
Ether Bond Cleavage : The C-O bond of the phenoxy group can also cleave, leading to fragments corresponding to the phenoxy radical or cation.
Table 3: Plausible Mass Spectrometry Fragments for this compound
Proposed Fragment Structure m/z (Monoisotopic) Origin of Fragment [M+H]⁺ (Protonated Molecule) 299.1754 Molecular Ion [C₇H₉N]⁺ (Aminomethylphenyl cation) 107.0735 Cleavage of amide bond [C₁₀H₁₁O₂]⁺ (Phenoxybutanoyl cation) 179.0754 Cleavage of amide bond [C₆H₅O]⁺ (Phenoxy cation) 93.0335 Cleavage of ether bond [C₈H₁₀N]⁺ (Benzylic amine fragment) 120.0808 Benzylic cleavage
In Vitro Metabolic Studies : LC-MS/MS is the cornerstone for studying the metabolic fate of compounds in vitro. By incubating this compound with liver microsomes or other enzyme systems, researchers can identify potential metabolites. The high sensitivity of the mass spectrometer allows for the detection of low-level metabolic products. Metabolites are typically identified by searching for expected mass shifts from the parent drug corresponding to common metabolic transformations, such as hydroxylation (+16 Da), N-acetylation (+42 Da), or glucuronidation (+176 Da).
Bioanalytical Method Development for In Vitro Assays
Developing a robust and validated bioanalytical method is crucial for accurately quantifying this compound in samples from in vitro assays (e.g., cell culture media, cell lysates, microsomal incubations). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred platform for this purpose due to its exceptional sensitivity and selectivity. jneonatalsurg.comnih.gov
The development process involves several stages:
Sample Preparation : The first step is to isolate the analyte from the complex biological matrix. This is critical to remove interfering substances like proteins and salts that can suppress the MS signal. wordpress.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation : A rapid and efficient HPLC method, often using a shorter column and a faster gradient than methods for purity analysis, is developed to separate the analyte from any remaining matrix components in a short amount of time.
Mass Spectrometric Detection : Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific, characteristic product ion is monitored in the third. This precursor → product ion transition is highly specific to the analyte, minimizing interference and maximizing sensitivity. mdpi.com An internal standard (ideally a stable isotope-labeled version of the analyte) is used to correct for variability in sample preparation and instrument response.
Method Validation : Once developed, the method must be rigorously validated according to regulatory guidelines to ensure its reliability. researchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various storage and handling conditions.
Table 4: Representative LC-MS/MS Parameters for Bioanalytical Quantitation
Parameter Condition Instrument Triple Quadrupole Mass Spectrometer with ESI Source Ionization Mode Positive Electrospray Ionization (ESI+) MRM Transition (Analyte) m/z 299.2 → 107.1 MRM Transition (Internal Standard) Analyte-specific (e.g., m/z 304.2 → 112.1 for a deuterated standard) Sample Preparation Protein Precipitation with Acetonitrile LC Column C18, 2.1 x 50 mm, 1.8 µm Run Time < 5 minutes
N 4 Aminomethyl Phenyl 4 Phenoxybutanamide in Preclinical Model Systems for Mechanistic Research
Application in Established Cell Line Models for Fundamental Molecular Research
There is no available data on the use of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide in established cell line models for fundamental molecular research.
No studies have been found that investigate the effects of this compound on specific cellular signaling pathways.
There are no published investigations into how this compound influences protein expression, degradation, or localization within cellular contexts.
Utilization in Isolated Organ or Tissue Systems for In Vitro Physiological Studies
Information regarding the utilization of this compound in isolated organ or tissue systems for in vitro physiological studies is not available in the public domain.
Role in In Vivo Animal Models for Understanding Fundamental Biological Processes
There is no accessible research detailing the role of this compound in in vivo animal models for the purpose of understanding fundamental biological processes.
No studies on the target engagement and occupancy of this compound in animal tissues have been identified.
Research findings concerning the distribution and metabolism of this compound in animal models, focusing on research insights rather than clinical pharmacokinetic profiles, are not available.
Future Research Directions and Unexplored Academic Avenues for N 4 Aminomethyl Phenyl 4 Phenoxybutanamide
Integration with Systems Biology and Multi-Omics Technologies for Holistic Understanding
A holistic comprehension of the biological effects of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide necessitates a departure from reductionist approaches towards a more integrated, systems-level perspective. The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—stands as a pivotal future direction. Such an approach would enable the simultaneous measurement of multiple molecular layers within a biological system upon exposure to the compound, thereby generating a comprehensive dataset that could elucidate its mechanism of action, potential off-target effects, and broader physiological impact. researchgate.netresearchgate.net
Integrated multi-omics analysis can reveal complex molecular networks and pathways perturbed by this compound. researchgate.netnih.gov For instance, transcriptomic analysis could identify genes whose expression is altered, while proteomics would reveal consequent changes in protein levels and post-translational modifications. Metabolomics would then provide a functional readout of the upstream genomic and proteomic changes. researchgate.net By integrating these datasets, researchers can construct detailed models of the compound's interaction with cellular machinery, offering insights that are unattainable through single-omic studies alone. nih.gov This approach has proven valuable in understanding the effects of various chemical entities and could be powerfully applied here. mdpi.com
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Technology | Potential Application | Expected Insights |
| Transcriptomics (RNA-Seq) | Profiling gene expression changes in cells or tissues treated with the compound. | Identification of responsive genes and pathways, potential mechanisms of action. |
| Proteomics (Mass Spectrometry) | Quantifying changes in the proteome and post-translational modifications. | Understanding downstream effects on protein function and signaling cascades. |
| Metabolomics (NMR, Mass Spectrometry) | Analyzing alterations in the cellular metabolome. | Revealing functional consequences of gene and protein expression changes, identifying biomarkers of effect. |
| Genomics (CRISPR screening) | Identifying genes that modulate cellular sensitivity to the compound. | Uncovering genetic determinants of the compound's activity and potential resistance mechanisms. |
Potential as a Modular Building Block in Supramolecular Chemistry or Advanced Materials Science
The molecular architecture of this compound, featuring both hydrogen bond donors (amine and amide groups) and acceptors (amide and ether oxygens), as well as aromatic rings capable of π-π stacking, makes it an intriguing candidate for applications in supramolecular chemistry and materials science. These functional groups provide multiple handles for non-covalent interactions, suggesting that the molecule could serve as a versatile building block for the self-assembly of more complex, ordered structures. mdpi.comnih.govnih.gov
In the realm of supramolecular chemistry, this compound could be explored for its ability to form well-defined aggregates, such as nanofibers, gels, or liquid crystals. nih.gov The interplay of hydrogen bonding and aromatic interactions could drive the formation of these higher-order structures. Furthermore, the aminomethylphenyl moiety is a common component in the design of ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.org Future research could investigate the incorporation of this compound or its derivatives as linkers in such porous materials, potentially leading to novel materials with tailored properties for applications in gas storage, separation, or catalysis. bham.ac.uk
The aminophenyl group is also a known precursor for the synthesis of conductive polymers and other functional materials. mdpi.com Investigations into the polymerization of this compound or its derivatives could yield new polymers with interesting electronic or mechanical properties. The phenoxybutanamide portion of the molecule could impart flexibility or other desirable characteristics to the resulting polymer chains. Additionally, aminophenyl compounds have been utilized in the development of flame retardants and modifications for epoxy resins, suggesting another potential avenue for materials science research. researchgate.net
Table 2: Potential Applications in Supramolecular Chemistry and Materials Science
| Research Area | Potential Role of this compound | Potential Applications |
| Supramolecular Gels | Gelator molecule capable of forming fibrous networks through self-assembly. | Drug delivery, tissue engineering, environmental remediation. |
| Covalent Organic Frameworks (COFs) | As a monomeric building block for the synthesis of porous crystalline polymers. acs.org | Gas separation and storage, catalysis, sensing. |
| Functional Polymers | Monomer for the synthesis of novel polyamides or other polymers. mdpi.com | Advanced coatings, electronic materials, high-performance plastics. |
| Modified Resins | Additive to enhance the properties of existing materials like epoxy resins. researchgate.net | Flame retardants, improved mechanical strength materials. |
Development of Novel Assay Technologies or Research Tools Inspired by its Structure
The unique chemical structure of this compound could inspire the development of novel assay technologies and research tools. The primary amine of the aminomethylphenyl group offers a reactive site for conjugation to other molecules, such as fluorescent dyes, biotin, or solid supports. This feature could be exploited to create chemical probes for studying biological systems.
For example, a fluorescently labeled version of the compound could be synthesized to visualize its subcellular localization or to track its interactions with specific proteins or organelles. Such a probe could be invaluable in target identification and validation studies. Similarly, immobilizing the compound on a solid support, such as beads or a microarray surface, could be used to develop affinity-based assays for identifying binding partners from complex biological lysates.
Furthermore, the aminophenyl moiety has been used in derivatization strategies to enhance the detection of molecules in analytical techniques like supercritical fluid chromatography-mass spectrometry. researchwithrowan.com This suggests that the N-[4-(aminomethyl)phenyl] portion of the molecule could be developed as a new chemical tag to improve the sensitivity and selectivity of analytical methods for certain classes of compounds.
Addressing Unanswered Questions within the Phenoxybutanamide and Aminophenyl Chemical Space
The broader chemical classes to which this compound belongs—phenoxybutanamides and aminophenyl compounds—are rich areas of ongoing research with many unanswered questions. Future studies on this specific molecule could contribute to a deeper understanding of the structure-activity relationships (SAR) within these chemical spaces.
A key unanswered question is how modifications to the phenoxybutanamide scaffold affect its biological activity and physical properties. Systematic derivatization of this compound, for instance, by altering the substitution pattern on the phenoxy ring or modifying the length of the butanamide linker, could generate a library of related compounds. Screening this library could reveal crucial insights into the structural requirements for any observed biological effects.
Similarly, the aminophenyl moiety is a common feature in many biologically active compounds. Investigating how the combination of this group with the phenoxybutanamide scaffold influences its properties, such as cell permeability, metabolic stability, and target engagement, would be a valuable contribution. This exploration could lead to the design of new molecules with improved pharmacological profiles. The synthesis and study of related meta-aminophenol derivatives, for example, is an active area of research. mdpi.com
Finally, understanding the conformational dynamics of this compound and how its three-dimensional shape influences its interactions with biological macromolecules is a fundamental question that could be addressed through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational modeling. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Starting from 4-(bromomethyl)benzophenone, followed by nucleophilic substitution with an appropriate amine and coupling with 4-phenoxybutanoyl chloride. This method achieves ~85% yield when optimized for reaction time and temperature .
- Route 2 : Direct functionalization of 4-phenoxybutanamide using a palladium-catalyzed cross-coupling reaction with 4-(aminomethyl)phenylboronic acid derivatives. This approach requires careful control of catalyst loading (e.g., 5% Pd(PPh₃)₄) and inert atmosphere conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the aminomethylphenyl moiety (e.g., δ ~4.3 ppm for -CH₂NH₂) and phenoxy group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λmax ~255 nm, as validated in similar phenylamide derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
- Reference Standards : Compare data with structurally validated analogs (e.g., N-[4-(aminomethyl)phenyl]-1H-indole-2-carboxamide, which shares the aminomethylphenyl group) .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and match experimental data .
Q. What experimental strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps, noting that Pd(PPh₃)₄ improves efficiency in aryl aminations .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions in amide bond formation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the phenoxy or aminomethyl groups (e.g., introduce electron-withdrawing substituents on the phenyl ring) and assess biological activity .
- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., kallikrein-related peptidases) before in vitro validation .
- Dose-Response Assays : Perform IC₅₀ determinations using enzyme inhibition assays, ensuring replicates (n ≥ 3) to account for variability .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
- Analytical Monitoring : Track degradation via HPLC purity checks and LC-MS to identify breakdown products (e.g., hydrolysis of the amide bond) .
- Cryopreservation : Store at -20°C in anhydrous DMSO to extend shelf life beyond 5 years, as demonstrated for similar hydrochloride salts .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Control Compounds : Include reference inhibitors (e.g., leupeptin for protease assays) to validate experimental conditions .
- Meta-Analysis : Compare data across published studies, noting variables like solvent (DMSO concentration ≤0.1%) or buffer pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
